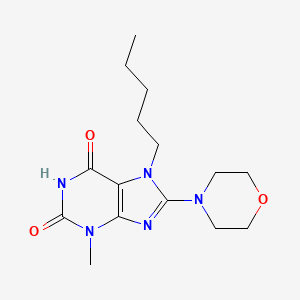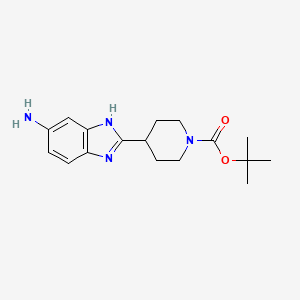![molecular formula C21H16BrN3O2 B2536087 N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide CAS No. 2411196-29-5](/img/structure/B2536087.png)
N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group, an oxoazetidinyl ring, and a phenylpyridine carboxamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidinone ring. One common method includes the reaction of 4-bromobenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization with a suitable reagent to form the azetidinone ring. The final step involves coupling the azetidinone with 6-phenylpyridine-2-carboxylic acid under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The use of automated systems for monitoring and controlling the reaction parameters can also improve the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the azetidinone ring to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and potential interactions with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-yl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide: Known for its ability to inhibit Abl T315I kinase and combat imatinib resistance in chronic myeloid leukemia.
N-(1-(4-Bromophenyl)ethenyl)acetamide: Another bromophenyl-containing compound with different structural features and applications.
Uniqueness
N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Propiedades
IUPAC Name |
N-[1-(4-bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2/c22-15-9-11-16(12-10-15)25-13-19(21(25)27)24-20(26)18-8-4-7-17(23-18)14-5-2-1-3-6-14/h1-12,19H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCSTSVKVCAVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2536004.png)
![(Z)-methyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2536005.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2536009.png)

![N-(2-methylpropyl)-2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetamide](/img/structure/B2536011.png)
![2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536014.png)



![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)


![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)
